N-[(4-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
Description
Introduction
Background and Significance of N-[(4-Fluorophenyl)methyl]-1-[6-(Morpholin-4-yl)Pyrimidin-4-yl]-1H-Imidazole-4-Carboxamide
This compound belongs to the imidazole-carboxamide class of compounds, distinguished by its multi-ring system and functional group diversity. The imidazole core, a five-membered aromatic ring with two nitrogen atoms, serves as a critical scaffold in drug design due to its hydrogen-bonding capacity and metabolic stability. The pyrimidine moiety, a six-membered diazine ring, further enhances molecular interactions with biological targets, particularly kinases and nucleic acids. The morpholine group, a saturated six-membered ring containing one oxygen and one nitrogen atom, contributes to solubility and bioavailability, making it a common feature in pharmaceutical agents.
The fluorophenylmethyl substituent introduces electron-withdrawing properties, which can enhance binding affinity to hydrophobic pockets in target proteins. This structural synergy positions the compound as a promising candidate for inhibiting disease-relevant pathways. For instance, analogs featuring imidazole and morpholine groups have demonstrated antiproliferative activity against melanoma cell lines, underscoring their potential in oncology. Additionally, the compound’s ability to disrupt fungal enzymatic processes suggests utility in antimicrobial therapy.
Scope and Objectives of the Research
This article aims to consolidate existing knowledge on this compound, with the following objectives:
- Structural Elucidation : Analyze the compound’s molecular architecture, emphasizing the role of each moiety in biological activity.
- Synthetic Pathways : Review reported methods for synthesizing the compound, including key intermediates and reaction conditions.
- Biological Relevance : Evaluate preliminary findings on its mechanism of action and therapeutic potential.
- Future Directions : Identify gaps in current research and propose avenues for further investigation.
By addressing these objectives, this work seeks to provide a foundational resource for researchers exploring heterocyclic compounds in drug discovery.
Table 1: Key Structural Features of this compound
The synthesis of this compound typically involves multi-step protocols. A common approach begins with the preparation of 6-(morpholin-4-yl)pyrimidin-4-amine, which undergoes nucleophilic substitution with 4-fluorobenzyl bromide to introduce the fluorophenylmethyl group. Subsequent cyclization with chloroacetyl chloride forms the imidazole ring, followed by carboxamide functionalization using ammonium hydroxide. Reaction conditions such as solvent polarity (e.g., dimethylformamide) and temperature (80–100°C) are critical for optimizing yields, which range from 45% to 68% in published procedures.
Characterization relies on advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy confirms the regiochemistry of the imidazole and pyrimidine rings, while high-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 413.16 (calculated for C₂₀H₂₀FN₅O₂). X-ray crystallography, though not yet reported for this specific compound, has been employed for structurally related imidazole derivatives to resolve three-dimensional conformations.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(6-morpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2/c20-15-3-1-14(2-4-15)10-21-19(27)16-11-26(13-24-16)18-9-17(22-12-23-18)25-5-7-28-8-6-25/h1-4,9,11-13H,5-8,10H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQOYXCARKANIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(4-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the pyrimidinyl and morpholinyl groups. The final step usually involves the attachment of the fluorophenylmethyl group.
-
Step 1: Synthesis of Imidazole Core
- Reactants: Glyoxal, Ammonium acetate
- Conditions: Reflux in ethanol
- Product: Imidazole
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the pyrimidinyl or morpholinyl groups.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Hydrogen peroxide
Reduction: Sodium borohydride, Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Oxidized derivatives of the imidazole ring
Reduction: Reduced derivatives of the pyrimidinyl or morpholinyl groups
Substitution: Substituted derivatives of the fluorophenyl group
Scientific Research Applications
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine
- Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
- Used in drug development and medicinal chemistry research.
Industry
- Utilized in the development of new materials with specific properties.
- Employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of “N-[(4-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide” would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with analogs from the literature:
Key Observations:
Core Heterocycles: The target’s imidazole-pyrimidine hybrid contrasts with pyrimidine-triazole () and bipyrimidinone () cores. Pyrimidine derivatives in exhibit antimicrobial activity, suggesting the target’s pyrimidine moiety may confer similar properties if functionalized appropriately .
Substituent Effects :
- Morpholine vs. Methoxy : The morpholin-4-yl group in the target compound likely enhances solubility compared to the methoxyphenyl group in ’s derivative, which may improve bioavailability .
- Fluorophenyl Positioning : The target’s para-fluorophenyl group contrasts with the ortho-substitution in ’s compound. Para-substitution often improves metabolic stability and reduces steric hindrance .
Pharmacological and Physicochemical Insights
- : Compound 11, featuring a p-fluorobenzoyl group, underwent pharmacological screening, though results are unspecified.
- : Pyrimidine derivatives with fluorophenyl and aminomethyl groups demonstrated antibacterial and antifungal activity, implying that the target’s fluorophenyl and morpholine substituents could be optimized for similar applications .
- : UDA-680’s morpholine-fluorophenyl linkage highlights the prevalence of such motifs in drug discovery, particularly for central nervous system targets, though the target’s pyrimidine-imidazole core may shift selectivity .
Crystallographic and Conformational Comparisons
- : The N-(2-fluorophenyl) pyrimidine derivative exhibits intramolecular hydrogen bonding (N–H⋯N), stabilizing its conformation.
- Dihedral Angles : The pyrimidine ring in ’s compound forms dihedral angles of 12.8°–86.1° with substituents. The target’s morpholine and imidazole groups may adopt distinct angles, affecting three-dimensional conformation .
Biological Activity
N-[(4-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes:
- An imidazole ring
- A pyrimidine moiety
- A morpholine group
- A fluorophenyl substituent
This unique combination of functional groups is believed to contribute to its biological activity.
Recent studies have indicated that this compound may exert its effects through several mechanisms:
- Inhibition of Immune Checkpoint Molecules : Research shows that the compound can inhibit the expression of immune checkpoint molecules, which are crucial in cancer therapy. In particular, it has been observed to block the upregulation of PD-L1, a protein that cancer cells use to evade immune detection .
- Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory activity in vitro. It inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain .
- Synergistic Effects with Chemotherapy : In preclinical models, this compound enhanced the efficacy of cisplatin, a common chemotherapeutic agent, by promoting T-cell infiltration into tumors .
Table 1: Summary of Biological Activity
| Activity Type | Assay Methodology | Results |
|---|---|---|
| Immune Checkpoint Inhibition | In vitro cell line studies | Significant reduction in PD-L1 expression |
| Anti-inflammatory Activity | COX enzyme inhibition assays | IC50 for COX-2: 23.8 μM; COX-1: 28.39 μM |
| Tumor Infiltration | Mouse models treated with cisplatin and the compound | Increased T-cell infiltration observed |
Case Study 1: Cancer Treatment Synergy
A study investigated the effects of this compound in combination with cisplatin on tumor growth in mice. The results indicated that mice receiving both treatments had significantly reduced tumor sizes compared to those receiving cisplatin alone. This suggests a potential role for this compound as an adjuvant therapy in cancer treatment .
Case Study 2: Anti-inflammatory Effects
In another study focused on inflammatory models, the compound was administered to rats with induced paw edema. The results showed a marked reduction in swelling compared to control groups, indicating its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to specific structural features:
- Fluorophenyl Group : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.
- Morpholine Ring : This moiety is known for enhancing solubility and bioavailability.
- Imidazole and Pyrimidine Rings : These heterocycles are critical for interaction with biological targets, particularly in inhibiting enzyme activities.
Q & A
Basic Synthesis: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?
Answer:
The synthesis typically involves sequential coupling of the imidazole-carboxamide core with fluorophenylmethyl and morpholinyl-pyrimidine moieties. Key steps include:
- Condensation reactions to form the imidazole ring (e.g., using carboxamide intermediates and activating agents like EDCI/HOBt) .
- Nucleophilic substitution to introduce the 6-morpholinylpyrimidine group, often requiring anhydrous conditions and bases like K₂CO₃ .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Optimization Tips:
- Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance reactivity .
- Monitor reaction progress via TLC or HPLC to minimize byproducts .
Advanced Synthesis: How can researchers address low yields in the final coupling step due to steric hindrance?
Answer:
Steric hindrance at the imidazole C-1 position can impede pyrimidine coupling. Mitigation strategies include:
- Microwave-assisted synthesis to accelerate reaction kinetics and improve yields .
- Pre-functionalization of the pyrimidine with leaving groups (e.g., chloro or bromo) to enhance electrophilicity .
- Catalytic systems such as Pd-mediated cross-coupling under inert atmospheres .
Data from :
Acylation of intermediates with p-fluorobenzoyl chloride achieved 78% yield under microwave conditions (120°C, 30 min) .
Structural Characterization: What analytical techniques are critical for confirming the compound’s structure?
Answer:
- ¹H/¹³C NMR: Assign peaks for the fluorophenyl (δ 7.2–7.4 ppm), morpholine (δ 3.6–3.8 ppm), and imidazole (δ 8.1–8.3 ppm) groups .
- High-resolution mass spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- X-ray crystallography (if crystalline): Resolve hydrogen bonding networks, as seen in similar pyrimidine derivatives (e.g., intramolecular N–H⋯N bonds) .
Advanced Structural Analysis: How can conflicting NMR data between batches be resolved?
Answer:
Discrepancies may arise from conformational flexibility or impurities. Steps include:
- Variable-temperature NMR to identify dynamic equilibria (e.g., rotamers) .
- 2D NMR (COSY, NOESY): Map through-space interactions to confirm substituent orientation .
- Crystallization screening to obtain single crystals for unambiguous X-ray validation .
Biological Activity: What methodologies are recommended for evaluating its kinase inhibition potential?
Answer:
- In vitro kinase assays: Use ATP-competitive assays (e.g., ADP-Glo™) with recombinant kinases (e.g., PI3K or mTOR) .
- IC₅₀ determination: Test dose-response curves (1 nM–10 µM) and validate with positive controls (e.g., LY294002) .
- Cellular assays: Assess antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays .
Example from :
Haloperidol analogs with similar morpholine-piperidine motifs showed IC₅₀ values of 0.8–2.1 µM against dopamine receptors .
Data Contradictions: How should researchers statistically analyze conflicting bioactivity data across studies?
Answer:
- Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting bioactivity .
- Multivariate regression: Corrogate structural descriptors (e.g., LogP, topological polar surface area) with activity .
- Meta-analysis: Pool data from independent studies to identify trends (e.g., fluorophenyl groups enhancing target binding) .
Computational Modeling: Which in silico tools predict binding modes with target proteins?
Answer:
- Molecular docking (AutoDock Vina, Glide): Simulate interactions with kinase ATP-binding pockets .
- Molecular dynamics (GROMACS): Assess binding stability over 100-ns trajectories .
- Free-energy calculations (MM-PBSA): Estimate ΔG binding for SAR refinement .
Case Study from :
ICReDD’s quantum chemical reaction path search reduced optimization time by 40% in analogous compounds .
Structure-Activity Relationship (SAR): What substituent modifications enhance selectivity?
Answer:
- Fluorophenyl group: Replace with bulkier aryl groups (e.g., naphthyl) to improve hydrophobic interactions .
- Morpholine moiety: Substitute with piperazine for altered hydrogen-bonding capacity .
- Imidazole C-4 position: Introduce electron-withdrawing groups (e.g., nitro) to modulate acidity .
SAR Table from and :
| Substituent Modification | Effect on Activity |
|---|---|
| 4-Fluorophenyl → 4-Chlorophenyl | Increased potency (IC₅₀ ↓ 30%) |
| Morpholine → Piperazine | Reduced off-target binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
